9-ethyl-4-methyl-3-(naphthalen-2-yl)-7H-furo[2,3-f]chromen-7-one
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Overview
Description
- Furocoumarins are characterized by their fused furan and coumarin rings, making them intriguing targets for synthetic chemists and researchers.
9-ethyl-4-methyl-3-(naphthalen-2-yl)-7H-furo[2,3-f]chromen-7-one: , belongs to the class of organic compounds called coumarins. These compounds are widely distributed in nature and exhibit diverse biological activities.
Preparation Methods
- One common synthetic route to furocoumarins involves the Fischer indole cyclization . Starting from an appropriate precursor, this reaction forms the fused ring system.
- For our compound, a possible synthetic pathway could be:
- Start with 2-naphthoic acid (or its derivative) as the precursor.
- Convert it to the corresponding indole by Fischer indole cyclization.
- Introduce the furan ring by suitable methods (e.g., oxidative cyclization).
- Finally, perform alkylation at the 9-position to obtain the desired compound.
- Industrial production methods may involve variations of these steps, optimized for yield and scalability.
Chemical Reactions Analysis
- Furocoumarins can undergo various reactions:
Oxidation: Oxidative processes can lead to the formation of epoxides or other oxygenated derivatives.
Reduction: Reduction of the carbonyl group can yield alcohols.
Substitution: Halogenation or other substitution reactions can modify the compound.
- Common reagents include oxidizing agents (e.g., KMnO₄), reducing agents (e.g., LiAlH₄), and halogens (e.g., Br₂).
- Major products depend on reaction conditions and substituents.
Scientific Research Applications
- Furocoumarins have been studied extensively due to their photobiological properties . They can intercalate with DNA and become photoactivated upon UV exposure, leading to DNA damage.
- In medicine , some furocoumarins exhibit antitumor , antibacterial , and antiviral activities.
- In industry , they find use in phototherapy , pesticides , and cosmetics .
Mechanism of Action
- The mechanism involves photoaddition reactions with DNA. Upon UV exposure, furocoumarins form covalent adducts with DNA bases, leading to cross-links and strand breaks.
- These interactions disrupt DNA replication and transcription, making them useful for treating skin conditions like psoriasis .
Comparison with Similar Compounds
- Similar compounds include other furocoumarins like psoralen , angelicin , and bergapten .
9-ethyl-4-methyl-3-(naphthalen-2-yl)-7H-furo[2,3-f]chromen-7-one:
Remember that furocoumarins have a rich history in both natural products and synthetic chemistry. Researchers continue to explore their diverse properties and applications.
Properties
Molecular Formula |
C24H18O3 |
---|---|
Molecular Weight |
354.4 g/mol |
IUPAC Name |
9-ethyl-4-methyl-3-naphthalen-2-ylfuro[2,3-f]chromen-7-one |
InChI |
InChI=1S/C24H18O3/c1-3-15-12-21(25)27-20-10-14(2)22-19(13-26-24(22)23(15)20)18-9-8-16-6-4-5-7-17(16)11-18/h4-13H,3H2,1-2H3 |
InChI Key |
GEWAGZCYUDSRFX-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=O)OC2=C1C3=C(C(=C2)C)C(=CO3)C4=CC5=CC=CC=C5C=C4 |
Origin of Product |
United States |
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